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Cat. No.: B1673350

A Comparative Safety Analysis of KAT6A/B
Inhibitors in Oncology

Introduction

This guide provides a detailed side-by-side analysis of the safety profiles of emerging KAT6A/B
inhibitors, a novel class of epigenetic modulators under investigation for the treatment of
various cancers, particularly hormone receptor-positive (HR+) breast cancer. While the initial
query referenced "KAT681" and "thyromimetics," the available research landscape points to a
likely interest in KAT6A/B inhibitors, such as PF-07248144 and CTx-648. It is important to
clarify that KAT6 inhibitors are not thyromimetics; they function by inhibiting histone
acetyltransferases and are being developed as anti-cancer agents. This analysis will focus on
the available preclinical and clinical safety data for these pioneering compounds.

Overview of Investigated KAT6A/B Inhibitors

PF-07248144: A first-in-class, selective, and orally bioavailable small molecule inhibitor of the
lysine acetyltransferases KAT6A and KAT6B.[1][2][3] It is the most clinically advanced
compound in this class, currently in Phase 3 clinical trials for HR+/HER2- metastatic breast
cancer.[4][5]

CTx-648 (PF-9363): A potent and highly selective KAT6A/B inhibitor that has demonstrated
robust anti-tumor activity in preclinical models of ER+ breast cancer.[6][7][8][9][10] CTx-648
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was part of a licensing deal that led to the development of PF-07248144.[6]

Quantitative Safety Profile Analysis

The following tables summarize the treatment-related adverse events (TRAES) observed in
clinical trials of PF-07248144. Data for CTx-648 is primarily from preclinical studies, which note
minimal toxicities and good tolerability in animal models, but detailed quantitative data from
human trials is not yet available.[6][11]

Table 1: Safety Profile of PF-07248144 in Patients with Advanced Solid Tumors (Phase 1 Dose
Escalation and Expansion)
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Adverse Event

(AE) Any Grade (%) Grade 3 (%) Grade 4 (%) Notes
Hematological
Reversible and
manageable with
dose
. modifications. No
Neutropenia 59.8 355 3.8 )
febrile
neutropenia
reported.[12][13]
[14][15]
Anemia 48.6 13.1 0 [3]
Leukopenia - 115 - [14]
Thrombocytopeni
Yo 31 - - [16]
a
Non-
Hematological
Primarily Grade
1 (64.1%). Did
Dysgeusia (Taste not lead to dose
84.6 0 0
alteration) reduction or
discontinuation.
[12][17]
Diarrhea 31 - - [16]
Fatigue 24 - - [16]
Aspartate
Aminotransferas
21 - - [16]
e (AST)
Increased
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Data compiled from Phase 1 studies (NCT04606446) involving patients with heavily pretreated
ER+/HER2- metastatic breast cancer and other advanced solid tumors.[3][12][13][14][16][17]

Experimental Protocols

PF-07248144 Phase 1 Clinical Trial (NCT04606446)

Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion
study.[3][16][18]

Patient Population: Patients with advanced or metastatic ER+/HER2- breast cancer,
castration-resistant prostate cancer (CRPC), or non-small cell lung cancer (NSCLC) who
were resistant or intolerant to standard therapy.[16][18] All breast cancer patients had
progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[17]

Treatment Arms:

o Dose Escalation (Part 1A): PF-07248144 monotherapy administered orally once daily
(QD) in 28-day cycles at doses ranging from 1-15 mg.[16]

o Combination Dose Escalation (Part 1B): PF-07248144 (5 mg QD) in combination with
fulvestrant (500 mg).[16]

o Dose Expansion: Patients received PF-07248144 at the recommended dose for expansion
(RDE) of 5 mg QD, either as monotherapy or in combination with fulvestrant.[13][14][17]

Primary Objectives: To assess the safety and tolerability of PF-07248144, determine the
maximum tolerated dose (MTD), and establish the RDE.[14][16][17] Safety was assessed
according to Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[13][14]

Secondary and Exploratory Objectives: To evaluate pharmacokinetics (PK),
pharmacodynamics (PD; including H3K23Ac inhibition in peripheral blood mononuclear cells
and tumors), and preliminary anti-tumor activity (per RECIST 1.1).[13][14][16]

CTx-648 Preclinical Studies

« In Vitro Studies: Assessed the anti-proliferative activity of CTx-648 in ER+ breast cancer cell
lines (e.g., ZR-75-1, T47D, MCF7).[9] The effect on the H3K23Ac biomarker was also
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evaluated.[9]

 In Vivo Studies: Utilized patient-derived xenograft (PDX) and cell-derived xenograft (CDX)
models of ER+ breast cancer, including those resistant to endocrine therapy.[6][7][8] Tumor
growth inhibition was measured following oral administration of CTx-648.[6][11] Tolerability
and safety were monitored in the animal models.[6][11]

Visualizing Pathways and Workflows

Mechanism of Action of KAT6A/B Inhibitors
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Caption: Simplified signaling pathway of KAT6A inhibition in cancer cells.
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Caption: Typical workflow for a Phase 1 dose escalation and expansion study.

Discussion and Conclusion

The clinical data for the first-in-class KAT6A/B inhibitor, PF-07248144, indicates a manageable
safety profile in heavily pretreated cancer patients.[3][12][14] The most common treatment-
related adverse events are dysgeusia and neutropenia.[12][13][15] Notably, dysgeusia, while
frequent, is typically low-grade and does not necessitate treatment discontinuation.[12][17] The
most significant Grade =3 toxicity is neutropenia, which has been described as reversible and
manageable with dose modifications, and no instances of febrile neutropenia have been
reported.[12][13][15] This on-target hematologic toxicity is a key safety consideration for this
class of drugs.[19][20]

Prelude Therapeutics is developing selective KAT6A degraders with the hypothesis that
increased selectivity may reduce hematologic toxicity compared to dual KAT6A/B inhibitors,
potentially offering an improved safety profile.[19][21] Preclinical data for these degraders
suggest they may have safety advantages, though this is yet to be confirmed in human trials.
[19]

In conclusion, KAT6A/B inhibitors represent a promising new class of targeted therapy for ER+
breast cancer. The safety profile of PF-07248144 is characterized by manageable on-target
toxicities. As more KAT6-targeted agents advance through clinical development, a clearer
understanding of the class-wide safety profile and potential for differentiation will emerge.
Continuous monitoring and reporting of safety data will be crucial for optimizing the therapeutic
index of these novel epigenetic modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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